

Introduction: The Pyrazinone Scaffold - A Privileged Core in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-(Furan-2-yl)pyrazin-2-ol

CAS No.: 82619-62-3

Cat. No.: B1338021

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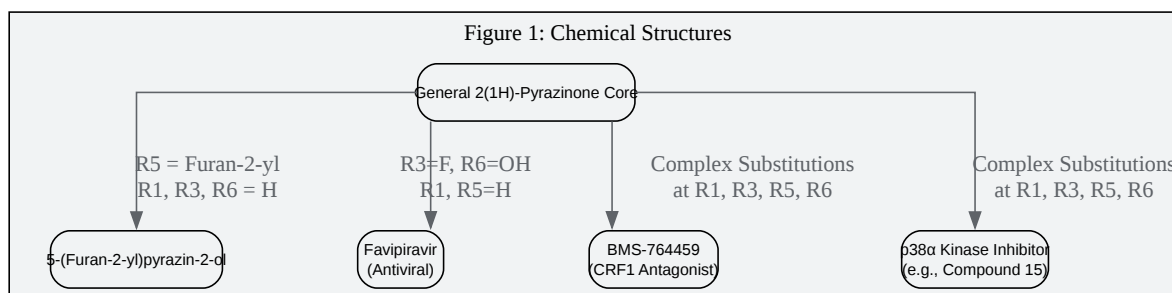
The 2(1H)-pyrazinone ring system is a heterocyclic scaffold of significant interest in drug discovery and natural product chemistry.[1][2][3] This six-membered, non-aromatic ring is a key structural feature in a multitude of natural products, including deoxyaspergillilic acid and flavacol, which exhibit interesting biological activities.[1][2] Beyond its natural origins, the pyrazinone core serves as a versatile building block in medicinal chemistry programs for developing pharmacologically active agents.[1][4] Its utility is demonstrated by the existence of approved drugs and clinical candidates like the antiviral Favipiravir and the corticotropin-releasing factor-1 (CRF1) receptor antagonist BMS-764459.[1][2]

The pyrazinone scaffold's success can be attributed to its ability to act as a stable, peptidomimetic platform. It can effectively present substituents in defined spatial orientations, mimicking peptide backbone hydrogen bonding patterns, which is crucial for interacting with biological targets like enzymes and receptors.[2] This guide provides a detailed comparison of **5-(Furan-2-yl)pyrazin-2-ol**, a specific but less-studied derivative, against other well-characterized pyrazinone compounds, offering insights into their structure-activity relationships, potential therapeutic applications, and the experimental methodologies used for their evaluation.

Profiling 5-(Furan-2-yl)pyrazin-2-ol: A Structural Overview

5-(Furan-2-yl)pyrazin-2-ol incorporates two key heterocyclic motifs: the pyrazinone core and a furan ring. The furan moiety is a common structural element in many natural products and synthetic compounds with a wide array of bioactivities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[5][6] The combination of these two pharmacophores suggests a promising, yet largely unexplored, pharmacological profile.

While specific biological data for **5-(Furan-2-yl)pyrazin-2-ol** is not extensively documented in publicly available literature, its structure allows for informed hypotheses about its potential. The furan ring, an electron-rich aromatic system, can engage in various non-covalent interactions with biological targets, while the pyrazinone core provides a rigid framework and hydrogen bonding capabilities.



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A diagram showing the general pyrazinone core and related compounds.

Comparative Analysis with Benchmark Pyrazinone Derivatives

To understand the potential of **5-(Furan-2-yl)pyrazin-2-ol**, we compare it to several well-studied derivatives that showcase the scaffold's therapeutic diversity.

Compound	Primary Biological Activity	Key Structural Features & Mechanism of Action	Reference
5-(Furan-2-yl)pyrazin-2-ol	Hypothesized: Anticancer, Antimicrobial, Kinase Inhibition	Furan ring at C-5 position. Potential for diverse target engagement based on combined pharmacophores.	[7][8]
Favipiravir (T-705)	Antiviral (Influenza, Ebola, COVID-19)	Pyrazinecarboxamide derivative (related to pyrazinones). Acts as a prodrug, converted to a ribofuranosyl-triphosphate derivative that selectively inhibits viral RNA-dependent RNA polymerase.	[1][2]
BMS-764459	Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonist	Highly substituted pyrazinone. Potent and selective antagonist of CRF1, a target for anxiety and depression. Shows good pharmacokinetic properties.	[1][2][9]
p38 α MAP Kinase Inhibitors	Anti-inflammatory	Extensive substitutions at N-1, C-3, C-5, and C-6. Inhibit p38 α kinase, which is crucial in regulating pro-inflammatory signaling pathways.	[1][10]

HCV NS3 Protease Inhibitors	Antiviral (Hepatitis C)	Designed as peptide backbone mimetics. Elongated substituents at the C-6 position were found to be important for inhibitory activity against the viral protease. [1][2]
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Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazinone derivatives is highly dependent on the nature and position of substituents on the core ring.[1]

- Position C-3: Modifications at this position are common. For instance, in p38 α kinase inhibitors, incorporating an aminoalkyl group via nucleophilic aromatic substitution dramatically increased potency.[1][10] In Favipiravir, a fluorine atom at C-3 is critical for its activity.[11]
- Position C-5 and C-6: These positions are crucial for dictating selectivity and potency. In Hepatitis C virus (HCV) NS3 protease inhibitors, elongated substituents at C-6 were vital for activity.[2] For tubulin-modulating fungicides, a chloro group at C-5 and a trisubstituted phenyl ring at C-6 were features of the most potent derivatives.[1]
- Position N-1: Substitution at the N-1 position often influences pharmacokinetic properties. In p38 α inhibitors, a branched alkyl group at N-1 was generally found in the best derivatives.[1]

For **5-(Furan-2-yl)pyrazin-2-ol**, the furan ring at the C-5 position is the defining feature. This substituent likely influences the molecule's electronic properties and spatial conformation, which in turn dictates its interaction with biological targets. The furan's oxygen atom can act as a hydrogen bond acceptor, a feature often exploited in drug design.

Metabolic Considerations

The pyrazinone ring itself can be a site of metabolism. In vitro studies on the CRF-R1 antagonist BMS-665053 revealed that the pyrazinone moiety undergoes cytochrome P450-

mediated oxidation, likely forming a reactive epoxide intermediate.[9] This metabolic pathway can lead to the formation of glutathione (GSH) adducts.[9] The presence of the furan ring in **5-(Furan-2-yl)pyrazin-2-ol** introduces another potential site for metabolic oxidation, a common metabolic fate for furan-containing compounds. Researchers developing derivatives based on this scaffold must consider these potential metabolic liabilities.

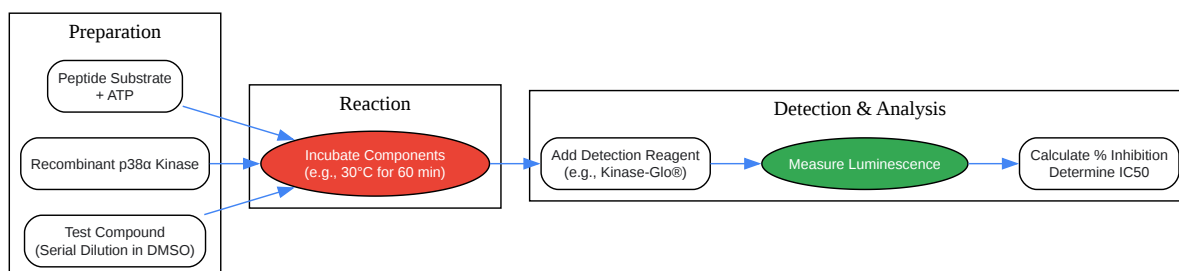
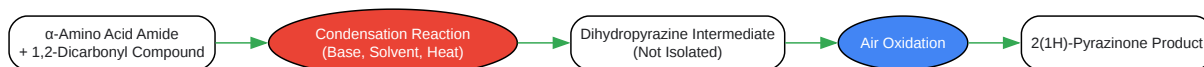
Experimental Protocols: Synthesis and Biological Evaluation

Trustworthy and reproducible experimental design is the cornerstone of drug discovery. Below are detailed protocols for a general synthesis of the pyrazinone core and a representative biological assay.

Protocol 1: General Synthesis of 2(1H)-Pyrazinones via Jones & Karmas/Spoerri Condensation

This method involves a one-pot condensation of an α -amino acid amide with a 1,2-dicarbonyl compound and is a foundational approach for creating the pyrazinone scaffold.[1][2]

Rationale: This method is chosen for its versatility and accessibility of starting materials. Using hydrohalide salts of the amino acid amides avoids the often difficult preparation of the free base.[2]



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